

# 4-Bromo-5-phenyloxazole synthesis pathway

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## Compound of Interest

Compound Name: 4-Bromo-5-phenyloxazole

Cat. No.: B592006

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## An In-depth Technical Guide on the Synthesis Pathway of 4-Bromo-5-phenyloxazole

This technical guide provides a comprehensive overview of a primary synthesis pathway for **4-Bromo-5-phenyloxazole**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details the synthetic route, experimental protocols, and quantitative data, presented in a clear and structured format.

## Introduction

Oxazole derivatives are a significant class of heterocyclic compounds widely found in natural products and pharmacologically active molecules.<sup>[1]</sup> Their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties, make them attractive scaffolds in medicinal chemistry.<sup>[2]</sup> **4-Bromo-5-phenyloxazole**, a halogenated derivative, serves as a valuable intermediate for further functionalization, enabling the synthesis of more complex molecules through cross-coupling reactions. This guide focuses on a common and effective two-step synthesis pathway: the formation of the 5-phenyloxazole core via the Van Leusen oxazole synthesis, followed by electrophilic bromination at the 4-position.

## Synthesis Pathway Overview

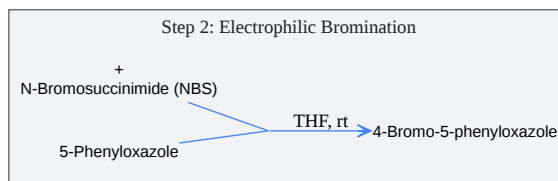
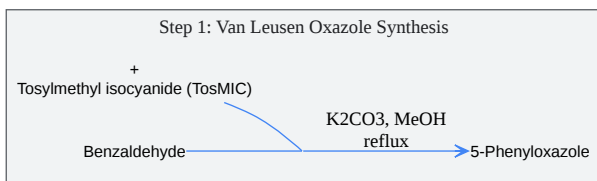
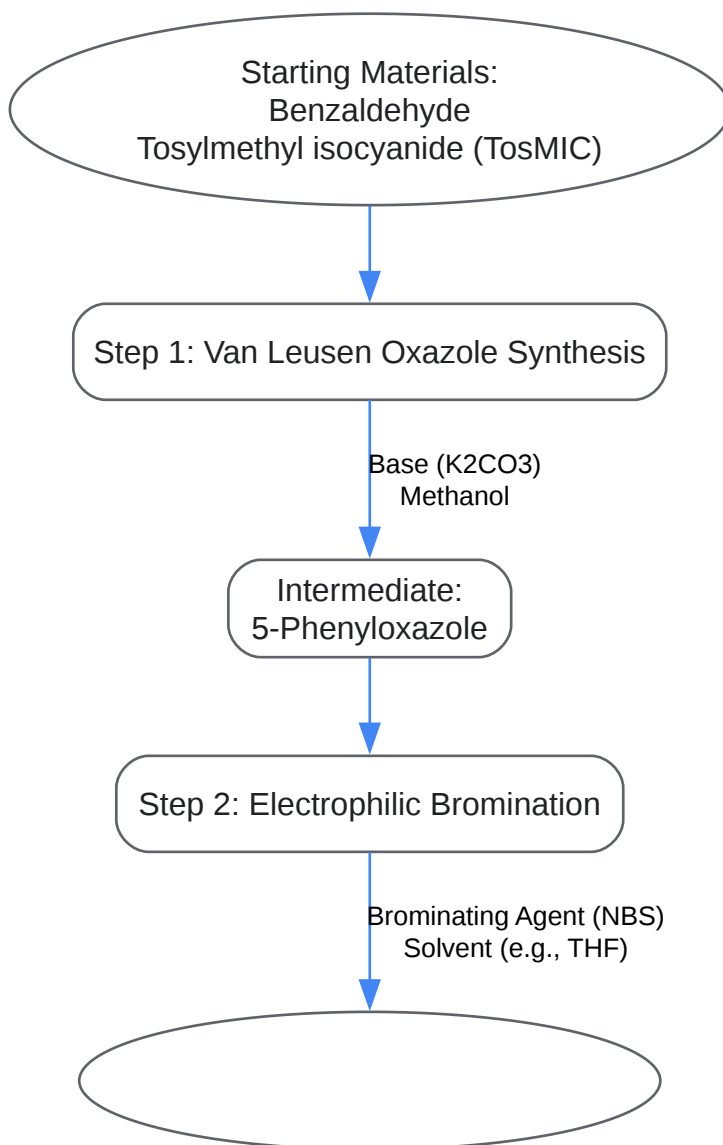
The synthesis of **4-Bromo-5-phenyloxazole** can be efficiently achieved through a two-step sequence starting from readily available commercial reagents. The overall transformation is depicted below:

- **Step 1: Van Leusen Oxazole Synthesis.** This step involves the reaction of benzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, to

form 5-phenyloxazole.[3][4][5]

- Step 2: Electrophilic Bromination. The 5-phenyloxazole intermediate is then subjected to electrophilic bromination using a suitable brominating agent, such as N-Bromosuccinimide (NBS), to introduce a bromine atom at the C4 position of the oxazole ring.[6]

The logical workflow for this synthesis is illustrated in the following diagram.



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